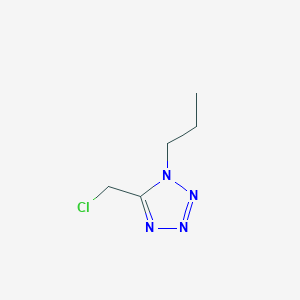

5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family (e.g., alkane, alkene, alkyne, alcohol, ether, amine, etc.) is also typically mentioned .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions. .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, the types of bonds present, and the compound’s molecular weight .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with various reagents, changes in conditions (e.g., temperature, pressure), and the use of catalysts. The products of these reactions and their yields are also typically reported .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, density, and refractive index. Chemical properties can include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo .科学的研究の応用

Tetrazole Chemistry and Drug Design

Tetrazoles are utilized in a variety of applications within organic chemistry, coordination chemistry, the photographic industry, and notably in medicinal chemistry. Specifically, 5-substituted tetrazoles, including 5-(chloromethyl)-1-propyl-1H-1,2,3,4-tetrazole, are advantageous intermediates in synthesizing other heterocycles and act as activators in oligonucleotide synthesis. In drug design, they are considered non-classical bioisosteres of carboxylic acids, providing similar acidities but with higher lipophilicities and metabolic resistance, enhancing pharmacokinetics, pharmacodynamics, and the metabolism of drugs (Roh, Vávrová, & Hrabálek, 2012).

Advancements in Synthesis

Recent advances in the synthesis of 5-substituted 1H-tetrazoles have been aimed at developing more efficient and environmentally friendly methods. These efforts have been critical in the manufacture of various clinical drugs, such as losartan, cefazolin, and alfentanil, which incorporate the tetrazole moiety for its medicinal benefits. The review by Mittal and Awasthi (2019) provides a comprehensive overview of the progress in this area, highlighting the importance of tetrazoles in medicinal chemistry and their broad applications in creating bioisosteric replacements for carboxylic acids (Mittal & Awasthi, 2019).

Catalytic Applications

Tetrazoles, including 5-substituted variants, have found utility as catalysts in biochemical and chemical synthesis processes. For instance, 1H-tetrazole has been employed as a catalyst in the efficient synthesis of nucleoside diphosphate sugars, demonstrating its versatility beyond traditional medicinal applications. This use underscores the compound's role in facilitating complex biochemical reactions, offering high yields and showcasing the potential for tetrazoles in synthetic chemistry (Wittmann & Wong, 1997).

Green Chemistry and Sustainable Synthesis

The development of green and sustainable methods for synthesizing tetrazole derivatives, including 5-substituted tetrazoles, highlights the ongoing efforts to minimize environmental impact in chemical manufacturing. Research into eco-friendly catalysts and solvent-free conditions exemplifies the shift towards more sustainable practices in the chemical synthesis of tetrazoles, which is crucial for both environmental conservation and the advancement of green chemistry practices (Khamooshi & Kekhaiye Jhaleh, 2013).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(chloromethyl)-1-propyltetrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClN4/c1-2-3-10-5(4-6)7-8-9-10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDANDYOMPHAKPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)

![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)

![N-(2-furylmethyl)-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2839731.png)

![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)

![4-[3-(3-Ethoxy-4-methoxyphenyl)prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2839747.png)